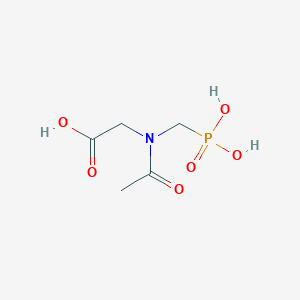

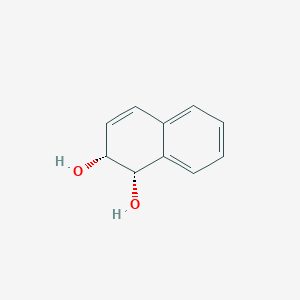

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Vue d'ensemble

Description

The compound “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” belongs to a class of organic compounds known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .

Synthesis Analysis

While specific synthesis methods for “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” were not found, similar compounds have been synthesized using various methods. For example, the synthesis of (+)-(1s,2r)- and (−)-(1r,2s)-trans-2-phenylcyclohexanol was achieved via sharpless asymmetric dihydroxylation .Molecular Structure Analysis

The molecular structure of a compound like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” can be determined using techniques such as X-ray diffraction . The configuration of the molecule can be described using the Cahn-Ingold-Prelog (CIP) rules .Physical And Chemical Properties Analysis

Diastereomers, like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Applications De Recherche Scientifique

Catalytic Synthesis and Transformation : The molecule is crucial in synthetic chemistry, particularly in catalytic asymmetric construction. One study demonstrates the use of oxidative N-heterocyclic carbene catalysis to synthesize 1,2-dihydronaphthalenes with high yield and enantioselectivity. These products can be transformed into useful compounds like alcohols, amides, and epoxides (Perveen et al., 2017).

Environmental Analysis and Metabolite Detection : In environmental studies, particularly related to polycyclic aromatic hydrocarbons (PAHs), 1,2-dihydronaphthalene-1,2-diol derivatives are used as markers. For example, a study discusses the use of fixed wavelength fluorescence for analyzing fish bile metabolites, including 1,2-dihydronaphthalene-1,2-diol, as indicators of PAH exposure (Pampanin et al., 2016).

Thermodynamic Studies : Thermodynamic properties of 1,2-dihydronaphthalene have been investigated, providing insights into its stability and reaction dynamics. For instance, a study reports on the standard thermodynamic properties for gaseous 1,2-dihydronaphthalene, including entropy and enthalpy values (Chirico & Steele, 2008).

Synthetic Applications in Organic Chemistry : The molecule finds use in the synthesis of various organic compounds. For instance, a study reports on the synthesis of trans-dihydronaphthalene-diols, highlighting its potential use as standards for PAH metabolite analysis (Vaaland, Pampanin, & Sydnes, 2020).

Reaction Mechanism Studies : Research into the reaction mechanisms involving 1,2-dihydronaphthalene has also been conducted. For example, a study delves into the photochemical behavior of 1,2-dihydronaphthalene oxide, examining pathways for ring contraction and other reactions (White, Wedyck, & Lynch, 1993).

Safety And Hazards

Orientations Futures

The future directions in the study of compounds like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” could involve further exploration of their synthesis, properties, and potential applications. The development of new synthetic methods and the discovery of new reactions involving these compounds could be areas of future research .

Propriétés

IUPAC Name |

(1S,2R)-1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021804 | |

| Record name | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-1,2-dihydronaphthalene-1,2-diol | |

CAS RN |

31966-70-8 | |

| Record name | rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31966-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthalenediol, 1,2-dihydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)